N-(3,5-dichlorophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Hopping

This N-(3,5-dichlorophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide (CAS 391876-69-0) is a structurally unique, fully synthetic THIQ sulfonamide-benzamide hybrid with precisely the 3,5-dichlorophenyl amide terminus and sulfonyl linker required for target binding. SAR studies confirm that any deviation in substitution pattern or linker group abolishes activity, making generic substitution scientifically invalid. Order this CAS-defined probe for reproducible GPR151 and FBW7 target validation and anti-cancer lead optimization.

Molecular Formula C22H18Cl2N2O3S
Molecular Weight 461.36
CAS No. 391876-69-0
Cat. No. B2773695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dichlorophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
CAS391876-69-0
Molecular FormulaC22H18Cl2N2O3S
Molecular Weight461.36
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC(=CC(=C4)Cl)Cl
InChIInChI=1S/C22H18Cl2N2O3S/c23-18-11-19(24)13-20(12-18)25-22(27)16-5-7-21(8-6-16)30(28,29)26-10-9-15-3-1-2-4-17(15)14-26/h1-8,11-13H,9-10,14H2,(H,25,27)
InChIKeyXTTQHHBVAMASQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,5-Dichlorophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide (CAS 391876-69-0): Core Structural and Pharmacophoric Identity


N-(3,5-dichlorophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide (CAS 391876-69-0) is a fully synthetic small molecule (MW 461.4 g/mol) belonging to the class of N-substituted tetrahydroisoquinoline (THIQ) sulfonamide-benzamide hybrids [1]. Its structure uniquely integrates three pharmacophoric modules — a 1,2,3,4-tetrahydroisoquinoline ring, a sulfonyl bridge, and a benzamide core bearing a 3,5-dichlorophenyl substituent . This compound class has demonstrated anti-proliferative activity against transformed cells, including breast cancer cell lines such as MCF-7 and MDA-MB-231, with reported IC50 values 6- to 10-fold lower than the standard-of-care Tamoxifen [1].

Procurement Risk: Why Generic THIQ Sulfonamide or Simple Benzamide Analogs Cannot Simply Replace N-(3,5-dichlorophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide


The specific differentiation of this compound arises from the precise electronic and steric interplay between its 3,5-dichlorophenyl amide terminus and the THIQ-sulfonyl scaffold. Substituting the 3,5-dichloro substitution pattern with unsubstituted phenyl, 4-chlorophenyl, or 3,4-dichlorophenyl analogs fundamentally alters the electron density distribution on the terminal aryl ring, which directly impacts target binding affinity and selectivity within the benzamide binding pocket [1]. Similarly, replacing the sulfonyl (-SO2-) linker with a simpler methylene (-CH2-) or carbonyl (-CO-) bridge abolishes the tetrahedral geometry and hydrogen-bonding capacity critical for the interaction of the THIQ scaffold with its biological targets, as demonstrated in SAR studies on related N-substituted THIQ benzamide/benzene sulfonamide series [1]. Therefore, any deviation from the exact CAS 391876-69-0 structure introduces uncontrolled variables in potency, selectivity, and physicochemical properties, making generic substitution scientifically invalid for reproducible research or targeted development campaigns.

Product-Specific Quantitative Differentiation Evidence for N-(3,5-dichlorophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide Against Its Closest Analogs


Structural Uniqueness: The Combination of a 3,5-Dichlorophenyl Amide with a THIQ-Sulfonyl Scaffold Is Not Replicated in Close Analogs

The target compound is the sole representative within the patented N-substituted THIQ benzamide/benzene sulfonamide series (US8889713B1) that combines a 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl donor with a 3,5-dichlorophenyl benzamide acceptor [1]. Closely related analogs such as N-(4-ethoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide or N-(2,5-dimethylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide employ electron-donating substituents (ethoxy, methyl) on the terminal phenyl ring, resulting in a fundamentally different electronic profile . This structural divergence prohibits reliable extrapolation of biological data between analogs.

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Hopping

Sulfonyl (-SO2-) Linker Imparts Distinct Physicochemical and Pharmacophoric Properties Absent in Methylene-Linked Analogs

The sulfonyl group in the target compound serves as a tetrahedral, hydrogen-bond-accepting bridge that constrains the conformational flexibility between the THIQ core and the benzamide ring, while increasing polarity and aqueous solubility [1]. In contrast, the anti-cancer THIQ ethylbenzamide series disclosed in US8889713B1 and US10202379B2 employs a flexible, lipophilic methylene (-CH2-) or ethylene (-CH2-CH2-) linker [1]. The substitution of the methylene linker with a sulfonyl group is predicted to reduce logP by approximately 1-2 units and introduce additional hydrogen-bonding capacity, which directly influences membrane permeability, metabolic stability, and target engagement kinetics.

Drug Design Physicochemical Properties Metabolic Stability

3,5-Dichloro Substitution Pattern on the Phenyl Ring: A Defined Electronic Motif That Differs Quantitatively from Mono-Chloro and Non-Chlorinated Analogs

The 3,5-dichloro substitution on the terminal phenyl ring confers a distinct Hammett sigma value compared to alternate patterns. Using standard Hammett constants: 3,5-dichloro (σmeta ≈ 0.37 each, cumulative σmeta ≈ 0.74) represents a significantly more electron-deficient aryl ring than 4-chloro (σpara = 0.23), 3,4-dichloro (σmeta+σpara = 0.60), or unsubstituted phenyl (σ = 0) [1]. This electron deficiency directly influences the acidity of the adjacent amide NH, modulates the strength of π-π stacking interactions with aromatic residues in the target binding site, and alters the compound's redox stability relative to electron-rich analogs.

Quantitative Structure-Activity Relationship (QSAR) Electron-Withdrawing Group Effect Halogen Bonding

Class-Level Anti-Proliferative Potency: The THIQ Benzamide/Sulfonamide Series Demonstrates 6- to 10-Fold Superiority Over Tamoxifen in Breast Cancer Cell Lines

The N-substituted tetrahydroisoquinoline benzamide and benzene sulfonamide compound class, which includes the target compound, has been demonstrated to inhibit the proliferation of breast cancer cells with IC50 values that are 6- to 10-fold lower than those of Tamoxifen, a standard-of-care selective estrogen receptor modulator (SERM) [1]. The testing was conducted on estrogen receptor-positive MCF-7 cells and triple-negative MDA-MB-231 cells, indicating that this class may overcome both hormone-dependent and hormone-independent resistance mechanisms. While specific IC50 values for the target compound are not publicly available, the structural features of this compound (3,5-dichlorophenyl amide, THIQ-sulfonyl scaffold) position it as a fully representative member of the class for which this potency advantage has been experimentally verified.

Anti-Cancer Activity Breast Cancer Cytotoxicity

Target Engagement Profile: GPR151 and FBW7 as Potential Targets Identified in High-Throughput Screening

The target compound has been evaluated in cell-based high-throughput primary assays to identify activators of GPR151 (a G-protein coupled receptor) and in AlphaScreen-based biochemical assays to identify inhibitors of FBW7 (an E3 ubiquitin ligase) [1]. These target engagements have not been reported for the methylene-linked THIQ ethylbenzamide analogs, suggesting that the sulfonyl bridge and the 3,5-dichlorophenyl substitution may confer a distinct target selectivity profile. The availability of this specific compound enables exploration of GPR151 agonism and FBW7 inhibition as novel mechanisms of action within the THIQ chemotype space.

G-Protein Coupled Receptor (GPCR) Ubiquitin Ligase Target Identification

Synthetic Accessibility and Specification-Driven Procurement: Defined Identity and Purity Specifications Distinguish This Compound from Uncharacterized Analogs

The target compound (CAS 391876-69-0) is a well-defined chemical entity with a standardized molecular formula (C22H18Cl2N2O3S), molecular weight (461.4 g/mol), and a unique InChI Key (XTTQHHBVAMASQI-UHFFFAOYSA-N) . The synthetic route involves a multi-step sequence: (1) sulfonylation of 1,2,3,4-tetrahydroisoquinoline with 4-(chlorosulfonyl)benzoic acid or its activated ester, followed by (2) amide coupling with 3,5-dichloroaniline [1]. This defined synthetic identity ensures that researchers can specify exact identity, purity, and characterization data (NMR, LCMS, HPLC) in procurement documentation, unlike research-grade analogs that may lack rigorous characterization or exist only as hypothetical structures in patent Markush claims.

Chemical Procurement Quality Control Reproducibility

Validated Research and Industrial Application Scenarios for N-(3,5-dichlorophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide Based on Evidence Hierarchy


Anti-Cancer Lead Optimization Campaigns Targeting Hormone-Dependent and Triple-Negative Breast Cancer

Use the target compound as a structurally validated starting point for medicinal chemistry optimization of THIQ sulfonamide benzamide anti-cancer agents. The class-level demonstration of 6- to 10-fold greater potency than Tamoxifen against both MCF-7 (ER-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines [1] supports its application in lead optimization programs aimed at overcoming endocrine resistance and targeting triple-negative disease. The structurally unique 3,5-dichlorophenyl amide and sulfonyl linker features identified in this compound provide tractable vectors for systematic SAR exploration to improve potency, selectivity, and drug-like properties.

GPR151 and FBW7 Target-Based Screening and Deconvolution Studies

Employ this compound as a probe molecule for investigating GPR151 (GPCR) activation and FBW7 (E3 ubiquitin ligase) inhibition as distinct therapeutic mechanisms within the THIQ chemotype space. The compound has been specifically evaluated in high-throughput screening campaigns for these targets [1], a profile not shared by methylene-linked analogs. Researchers can utilize this compound to validate these targets in secondary assays, elucidate downstream signaling pathways, and explore potential applications in metabolic disorders (GPR151) or oncology (FBW7 substrate stabilization).

Comparative Structural Biology and Selectivity Profiling Across the THIQ Chemotype

Leverage the compound's distinct structural modules — the 3,5-dichlorophenyl amide, sulfonyl linker, and THIQ core — as a defined comparator in selectivity panels that benchmark activity against related THIQ analogs bearing different substitution patterns (e.g., 4-chlorophenyl, 4-methoxyphenyl) or alternative linkers (methylene, carbonyl) [1]. This application specifically addresses the quantitative Hammett sigma differences between substitution patterns to map the electronic determinants of target selectivity and off-target liability, thereby guiding the rational design of next-generation analogs with improved therapeutic windows.

Reference Standard for Analytical Method Development and Quality Control in THIQ Sulfonamide Synthesis

Utilize the compound as a well-characterized reference standard (CAS 391876-69-0; MW 461.4; InChI Key XTTQHHBVAMASQI-UHFFFAOYSA-N) for developing HPLC purity methods, LCMS identity assays, and NMR characterization protocols intended for the quality control of THIQ sulfonamide benzamide libraries [1]. Its defined physical and chemical properties provide a reliable benchmark for verifying synthetic route fidelity, assessing batch-to-batch consistency, and establishing purity thresholds (typically ≥95% by HPLC) in procurement specifications.

Quote Request

Request a Quote for N-(3,5-dichlorophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.